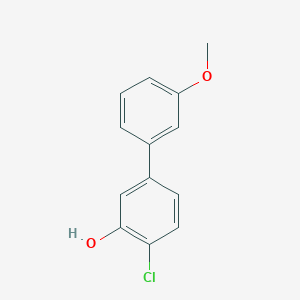
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (C5FMPP) is a phenolic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers, and is also known as 4-Fluoro-3-methylphenol. It is an important building block for the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. C5FMPP is also used in the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of C5FMPP is not fully understood. However, it is believed that the compound acts as an antioxidant and/or a pro-oxidant, depending on its concentration and the surrounding conditions. It is also believed to be involved in the formation of reactive oxygen species (ROS) and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of C5FMPP are not fully understood. However, it is believed to be involved in the regulation of cell signaling pathways and the formation of reactive oxygen species (ROS). It is also believed to have antioxidant and/or pro-oxidant properties, depending on its concentration and the surrounding conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using C5FMPP in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, some limitations include its potential toxicity and the potential for it to react with other compounds in the reaction mixture.
Orientations Futures
Future research should focus on further understanding the biochemical and physiological effects of C5FMPP, as well as its mechanism of action. Additionally, further research should be conducted on the use of C5FMPP in the synthesis of heterocyclic compounds and organic compounds. Finally, research should be conducted on the potential toxicity of C5FMPP and its potential to react with other compounds in the reaction mixture.
Méthodes De Synthèse
The synthesis of C5FMPP is achieved through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with 4-fluoro-3-methylphenol to form the desired product. This reaction is typically carried out in a solvent such as methanol or ethanol at temperatures between 25 and 100°C. The reaction is typically complete within several hours. The second step is the purification of the product, which is typically achieved by distillation or recrystallization.
Applications De Recherche Scientifique
C5FMPP is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. C5FMPP is also used in the production of dyes and pigments, as well as in the preparation of catalysts.
Propriétés
IUPAC Name |
3-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMAKSOWPSTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685903 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261919-55-4 |
Source


|
| Record name | 5-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














